N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide
Description
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a furan-2-carbonyl group at position 2 and a thiophene-2-carboxamide moiety at position 5.
The synthesis of such compounds typically involves coupling acyl chlorides (e.g., thiophene-2-carbonyl chloride) with amine-containing precursors under reflux conditions in polar solvents like acetonitrile, as seen in related systems . The tetrahydroisoquinoline scaffold is pharmacologically significant, often associated with central nervous system activity, though the biological profile of this specific derivative remains underexplored.
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-18(17-4-2-10-25-17)20-15-6-5-13-7-8-21(12-14(13)11-15)19(23)16-3-1-9-24-16/h1-6,9-11H,7-8,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCWQJBMUKNWKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide are enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and muscle control.
Mode of Action
This compound interacts with its targets, AChE and BChE, by inhibiting their activity. This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft.
Biochemical Pathways
The action of this compound affects the cholinergic pathway. By inhibiting AChE and BChE, it disrupts the normal function of these enzymes in the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine, which can enhance neurotransmission.
Result of Action
The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels due to the inhibition of AChE and BChE. This can lead to enhanced cholinergic neurotransmission, which may have potential therapeutic implications in conditions like Alzheimer’s disease, where cholinergic deficits are observed.
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a furan ring, a tetrahydroisoquinoline moiety, and a thiophene-2-carboxamide group. The molecular formula is with a molecular weight of approximately 302.35 g/mol. The structural complexity allows for diverse interactions with biological targets.
- Enzyme Inhibition : The compound's structure suggests potential inhibitory activity against specific enzymes involved in various biochemical pathways. Similar compounds have been shown to inhibit prolyl hydroxylase domain-containing protein (PHD) and factor inhibiting HIF-1 (FIH-1), which are crucial in regulating hypoxia-inducible factors (HIFs) that play roles in cancer progression and cellular response to hypoxia .
- Receptor Binding : The structural motifs present in this compound suggest that it may bind to receptors involved in various signaling pathways. This binding could modulate receptor activity and influence downstream signaling cascades.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance:
- Case Study : A study involving furan and thiophene derivatives demonstrated their ability to activate HIF pathways under hypoxic conditions by inhibiting FIH-1. This activation can lead to increased expression of genes associated with cell survival and proliferation in cancer cells .
Antioxidant Properties
The compound may also exhibit antioxidant activity due to the presence of the furan and thiophene rings. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of similar compounds. For example:
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Furan Derivative A | Anticancer | 15 | |
| Thiophene Derivative B | Antioxidant | 20 | |
| N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene | Potential Inhibitor | TBD |
These findings indicate that compounds with similar structures can possess varying degrees of biological activity.
Toxicity Studies
Toxicity assessments using MTS assays have shown that many derivatives exhibit low cytotoxicity towards normal cell lines while maintaining significant activity against cancer cell lines. This selectivity is essential for developing therapeutic agents with minimal side effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Thiophene and Furan Carboxamides
N-(2-Nitrophenyl)thiophene-2-carboxamide () shares the thiophene-2-carboxamide group but substitutes the tetrahydroisoquinoline core with a nitro-substituted benzene ring. Key differences include:
- Dihedral angles : The angle between the benzene and thiophene rings in N-(2-nitrophenyl)thiophene-2-carboxamide is 13.53° (molecule A) and 8.50° (molecule B), compared to 9.71° in its furan analog, N-(2-nitrophenyl)furan-2-carboxamide (2NPFC) . These angles influence molecular planarity and packing.
- Crystal packing : Unlike 2NPFC, the thiophene derivative exhibits weak C–H⋯O and C–H⋯S interactions but lacks classical hydrogen bonds .
Thiophene fentanyl hydrochloride (), a fentanyl analog with a thiophene substituent, diverges significantly in core structure (piperidine vs. tetrahydroisoquinoline) but highlights the role of heterocycles in modulating opioid receptor affinity. Its toxicological data remain incomplete, underscoring a common gap in safety profiles for novel analogs .
Functional Group Impact
- Furan vs.
- Tetrahydroisoquinoline vs. Benzene: The partially saturated isoquinoline core may enhance solubility and conformational flexibility compared to planar aromatic systems.
Data Tables
Table 1: Structural and Geometric Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
